molecular formula C18H13Cl2F3N4OS B12510677 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B12510677
M. Wt: 461.3 g/mol
InChI Key: ZPSGNVGKWOKSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrazole ring substituted with a chlorophenyl group, and a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps, including the formation of the pyridine and pyrazole rings, followed by their functionalization and coupling. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Desulfo-4-hydroxy picosulfate monosodium salt: A related compound with similar structural features.

    Methyl benzoate: Another compound with potential fumigation toxicity.

Uniqueness

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13Cl2F3N4OS

Molecular Weight

461.3 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C18H13Cl2F3N4OS/c19-12-3-1-10(2-4-12)14-8-15(27-26-14)25-16(28)5-6-29-17-13(20)7-11(9-24-17)18(21,22)23/h1-4,7-9H,5-6H2,(H2,25,26,27,28)

InChI Key

ZPSGNVGKWOKSQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)NC(=O)CCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.